Dual EBOV/MARV Antiviral Potency: Ebov/marv-IN-1 Outperforms the Clinical‑Stage Entry Inhibitor Toremifene Against Marburg Pseudovirus
In a head‑to‑head pseudovirus assay performed in A549 cells, Ebov/marv‑IN 1 (Compound 35) inhibited Marburg virus glycoprotein‑mediated entry with an EC50 of 0.18 μM, representing a >16‑fold greater potency than the clinical‑stage comparator toremifene, which exhibited an EC50 of 3.25 μM against infectious MARV in HeLa cells [1][2]. Against EBOV pseudovirus, Ebov/marv‑IN 1 displayed an EC50 of 0.012 μM (12 nM) compared to toremifene's EC50 of 0.09 μM, a 7.5‑fold superiority [1].
| Evidence Dimension | Antiviral potency (EC50) against Marburg pseudovirus (pMARV) and Ebola pseudovirus (pEBOV) |
|---|---|
| Target Compound Data | pMARV EC50 = 0.18 ± 0.19 μM; pEBOV EC50 = 0.012 ± 0.01 μM [1] |
| Comparator Or Baseline | Toremifene: pMARV EC50 = 3.25 ± 0.42 μM (infectious MARV, HeLa); pEBOV EC50 = 0.09 ± 0.04 μM [1][2] |
| Quantified Difference | ~18‑fold more potent against MARV; ~7.5‑fold more potent against EBOV pseudovirus |
| Conditions | HIV‑based pseudotyped EBOV‑GP and MARV‑GP entry assays in A549 cells; dose‑response curves fitted by four‑parameter variable slope modeling in GraphPad Prism [1] |
Why This Matters
For procurement in Marburg‑focused programs, Ebov/marv‑IN 1 provides ≥16‑fold greater potency than the most widely cited clinical entry inhibitor, enabling lower effective concentrations and reduced compound consumption in screening cascades.
- [1] Gaisina, I. N., et al. (2020). J. Med. Chem., 63(13), 7211–7225. Table 2 (Compound 35 vs. toremifene). View Source
- [2] Gaisina, I. N., et al. (2024). J. Med. Chem., 68(1), 135–155. Table 6 (toremifene infectious MARV EC50). View Source
